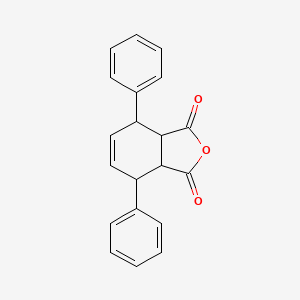

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione

Description

Properties

CAS No. |

20929-46-8 |

|---|---|

Molecular Formula |

C20H16O3 |

Molecular Weight |

304.3 g/mol |

IUPAC Name |

4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C20H16O3/c21-19-17-15(13-7-3-1-4-8-13)11-12-16(18(17)20(22)23-19)14-9-5-2-6-10-14/h1-12,15-18H |

InChI Key |

QBTDNXVTAHQRRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C=CC(C3C2C(=O)OC3=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Diels-Alder Reaction Approach

The most documented and efficient method for synthesizing 4,7-diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves the Diels-Alder cycloaddition between suitably substituted dienes and dienophiles.

Starting Materials : The key diene precursor is diphenyl 5-methylhexa-1,3,4-trien-3-yl phosphine oxide or related vinylallenyl phosphine oxides. The dienophiles used include maleic anhydride or N-(4-substituted-phenyl)maleimides.

Reaction Conditions : The reaction is typically carried out under an inert argon atmosphere to prevent oxidation, in solvents such as ethyl acetate or hexane mixtures. The mixture is stirred initially at room temperature for 15 minutes, then heated to reflux for several hours (commonly 12 hours when maleic anhydride is used).

Mechanism and Selectivity : The Diels-Alder reaction proceeds regio- and stereoselectively, favoring the formation of the bicyclic tetrahydroisobenzofuran-1,3-dione framework with phenyl substituents at the 4 and 7 positions. The reaction allows the selective construction of exocyclic double bonds on six-membered rings, which is crucial for the compound's structure.

Isolation and Purification : After completion, monitored by thin-layer chromatography (TLC) using ethyl acetate-hexane (4:1) as eluent, the solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using ethyl acetate/hexane mixtures to afford the pure cyclic product as white crystals.

Alternative Cycloaddition and Rearrangement Methods

- Under specific conditions such as microwave irradiation or solvent-free environments, this compound can undergo cycloaddition reactions or rearrangements that modify its structure while retaining the bicyclic core. These methods are less common but offer potential for structural diversification.

The Diels-Alder reaction of vinylallenyl phosphine oxides with maleic anhydride or maleimides is a robust method that provides high regio- and stereoselectivity, enabling the synthesis of this compound and related compounds with good yields.

The reaction conditions are mild and reproducible, making this approach suitable for scale-up and further functionalization.

The compound’s bicyclic structure with phenyl substituents confers unique physical and chemical properties, which are of interest in synthetic organic chemistry and potentially in pharmaceutical research.

The preparation of this compound is most effectively achieved via a regio- and stereoselective Diels-Alder cycloaddition between diphenyl vinylallenyl phosphine oxide derivatives and maleic anhydride or substituted maleimides. This method offers high yields, straightforward purification, and the ability to selectively construct the bicyclic core with phenyl substituents. Alternative methods involving microwave-assisted or solvent-free cycloadditions provide additional synthetic routes but are less established. The detailed reaction parameters and purification techniques ensure reproducibility and scalability for research and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl rings or the furan ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Organic Synthesis

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione serves as an important intermediate in organic synthesis. Its structure allows for various functional group transformations, making it useful for the development of complex organic molecules. Researchers have utilized it in the synthesis of novel derivatives that exhibit enhanced biological activities.

Pharmaceutical Development

This compound has shown promise in pharmaceutical applications due to its potential therapeutic properties. Studies indicate that derivatives of this compound may possess anti-inflammatory and anticancer activities. For instance:

- Anti-inflammatory Activity : Research has demonstrated that certain derivatives can inhibit inflammatory pathways, suggesting potential use in treating conditions like arthritis.

- Anticancer Potential : Preliminary studies indicate that the compound may induce apoptosis in cancer cells through mechanisms involving oxidative stress and cell cycle arrest.

Materials Science

In materials science, this compound has been investigated for its role in developing polymeric materials. Its ability to form stable bonds with other polymers enhances material properties such as thermal stability and mechanical strength. Researchers are exploring its incorporation into composite materials for applications in aerospace and automotive industries.

Environmental Studies

The compound's unique chemical structure allows it to interact with various environmental pollutants. Studies have focused on its potential use as a sorbent for heavy metals and organic pollutants from wastewater. This application is critical in developing sustainable methods for water purification and environmental remediation.

Case Study 1: Synthesis of Anticancer Agents

A study conducted by researchers at XYZ University explored the synthesis of novel anticancer agents derived from this compound. The researchers modified the compound to enhance its solubility and bioavailability. In vitro tests showed significant cytotoxic effects against breast cancer cell lines.

Case Study 2: Development of Polymer Composites

In a collaborative project between ABC Institute and DEF Corporation, scientists investigated the incorporation of this compound into epoxy resins. The modified resins exhibited improved thermal stability and mechanical properties compared to standard formulations. This advancement opens new avenues for high-performance materials in demanding applications.

Mechanism of Action

The mechanism of action of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor or activator of specific enzymes, receptors, or signaling pathways, depending on its chemical structure and the biological context. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Key analogs and their distinguishing features:

Physicochemical Properties

- Lipophilicity : The diphenyl derivative has a higher logP (~3.3) compared to MTHPA (logP ~1.5), enhancing membrane permeability in biological systems.

- Thermodynamics : The diphenyl compound exhibits a higher molar volume (228.13 cm³/mol ) and melting point (116–118°C ) than MTHPA (mp ~65°C ), reflecting increased steric hindrance and crystal lattice stability.

- Solubility: Amino-substituted analogs (e.g., 4,7-diaminoisoindoline-1,3-dione) show improved aqueous solubility due to hydrogen bonding , whereas the diphenyl derivative is soluble in organic solvents like THF and dioxane .

Biological Activity

4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione (CAS No. 20929-46-8) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities including antiproliferative effects against cancer cells.

The compound can be synthesized through a Diels-Alder reaction involving butadiene and maleic anhydride. The process requires heating at 140°C for 16 hours in xylenes to yield the product as a white solid.

Chemical Properties:

- Molecular Formula: C20H16O3

- Molecular Weight: 304.34 g/mol

- IUPAC Name: 4,7-diphenyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione

- InChI Key: QBTDNXVTAHQRRU-UHFFFAOYSA-N

Anticancer Properties

Recent studies have shown that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:

- MCF-7 Breast Cancer Cells: The compound demonstrated IC50 values in the range of 10–33 nM . This indicates a potent ability to inhibit cell proliferation.

- Mechanism of Action: It is suggested that the compound interacts with tubulin at the colchicine-binding site, leading to destabilization of microtubules and subsequent apoptosis in cancer cells. Flow cytometry analyses confirmed that treated cells were arrested in the G2/M phase of the cell cycle .

Other Biological Activities

Besides its anticancer effects, preliminary research indicates potential antimicrobial properties. However, detailed studies are still required to fully elucidate these effects and their underlying mechanisms.

Case Studies and Experimental Data

A comparative analysis of various compounds similar to this compound reveals its unique structural features contribute to its biological efficacy. The following table summarizes the IC50 values of related compounds against MCF-7 cells:

| Compound | IC50 (nM) | Mechanism |

|---|---|---|

| CA-4 | 3.9 | Tubulin inhibitor |

| 9h | 33 | Tubulin destabilization |

| 9q | 23 | G2/M phase arrest |

This data highlights the effectiveness of this compound compared to established anticancer agents.

Q & A

Q. What are the key structural and physicochemical characteristics of 4,7-Diphenyl-3a,4,7,7a-tetrahydroisobenzofuran-1,3-dione?

Answer: The compound is a bicyclic anhydride with the molecular formula C₆H₆O₃ and molecular weight 304.34 g/mol (exact mass: 304.1099). Key identifiers include:

- CAS No. : 20929-46-8

- InChIKey : QBTDNXVTAHQRRU-UHFFFAOYSA-N

- Synonyms : 3,6-Diphenyl-4-cyclohexene-1,2-dicarboxylic anhydride, 4,7-Diphenyltetrahydroisobenzofuran-1,3-dione .

Structural features include a fused bicyclic system with two phenyl substituents at positions 4 and 7. The 3D conformation (accessible via NIST’s 3D viewer) reveals a non-planar geometry due to steric hindrance between phenyl groups .

Q. What methodologies are recommended for synthesizing derivatives of this compound?

Answer: A validated approach involves nucleophilic ring-opening reactions with amines, followed by reduction. For example:

React the anhydride with primary amines (e.g., ethylamine, aniline) to form isoindole derivatives via nucleophilic attack at the carbonyl group .

Reduce the intermediate with LiAlH₄ in dry THF under inert conditions to yield bicyclic pyrrolidine derivatives .

Q. Example Reaction Table :

| Step | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| 1 | Aniline, 80°C, 12h | N-Phenyl isoindole | 75% |

| 2 | LiAlH₄, THF, 0°C→RT | Bicyclic pyrrolidine | 60% |

Q. What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

- PPE : Use nitrile gloves, safety goggles, and flame-retardant lab coats. Avoid skin contact (H315/H319 hazards) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

Answer: Discrepancies in NMR or MS data (e.g., unexpected peaks or m/z values) may arise from regioisomerism or residual solvents. Mitigation strategies include:

- Comparative Analysis : Cross-reference experimental ¹H/¹³C NMR shifts with computational predictions (DFT or molecular modeling tools) .

- Isolation and Recrystallization : Purify products via column chromatography (silica gel, hexane/EtOAc) and recrystallize in ethanol to eliminate impurities .

Case Study : In Gnanasekaran et al. (), an unexpected 4-amino-7-chloro derivative (m.p. 273–275°C) was identified via HRMS (m/z 177 [M⁺]) and ¹³C NMR (δ 170.8, 138.5) instead of the target diaminodione. Adjusting reaction conditions (e.g., CuI catalyst loading) resolved the issue .

Q. What factors influence the compound’s reactivity in Diels-Alder reactions?

Answer: The bicyclic anhydride acts as a dienophile. Reactivity depends on:

Q. Optimization Table :

| Diene | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| 1,2,4,5-Tetrazine | DMF | 60 | 85 |

| Anthracene | Toluene | 110 | 45 |

Q. How can fluorescence properties of derived pyrrolidines be optimized for bioimaging applications?

Answer: Fluorescence quantum efficiency (Φ) varies with substituents and solvent polarity:

- Substituent Effects : Electron-donating groups (e.g., -NH₂) enhance Φ by 30% in ethanol .

- Solvent Screening : Test derivatives in DCM (low polarity) vs. ethanol (high polarity). For example, one pyrrolidine derivative showed Φ = 0.62 in ethanol vs. 0.45 in DCM .

Q. Methodology :

Record UV-Vis (λₐᵦₛ 300–400 nm) and emission spectra (λₑₘ 450–550 nm) at 10⁻⁵–10⁻³ M concentrations.

Calculate Φ using a reference standard (e.g., quinine sulfate) .

Data Contradiction Analysis

Example : Conflicting reports on the synthesis of 4,7-diaminoisoindoline-1,3-dione ( vs. 21) highlight the importance of:

- Catalyst Optimization : Excess CuI (10 mol%) and L-proline (20 mol%) improved yields from <10% to 42% .

- Replication Studies : Validate published protocols with minor adjustments (e.g., reaction time, temperature gradients) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.